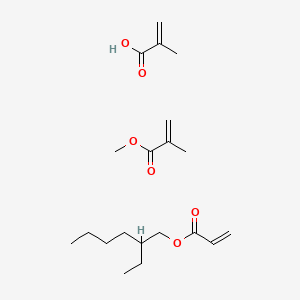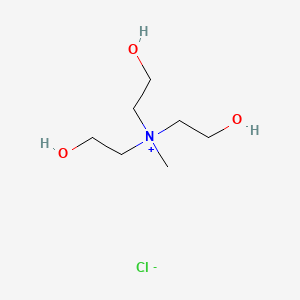
2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
概要
説明
2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid is a complex polymer known for its versatile applications in various industries. This compound is a copolymer formed from the monomers 2-propenoic acid, 2-methyl-, 2-ethylhexyl 2-propenoate, and methyl 2-methyl-2-propenoate. It is widely used in coatings, adhesives, and other materials due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer typically involves free radical polymerization. The process begins with the monomers 2-propenoic acid, 2-methyl-, 2-ethylhexyl 2-propenoate, and methyl 2-methyl-2-propenoate. These monomers are polymerized using initiators such as peroxides or azo compounds under controlled conditions. The reaction is usually carried out at temperatures ranging from 60°C to 80°C .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are mixed with the initiator and other additives in the reactor. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent polymer quality. The resulting polymer is then purified and processed into the desired form, such as pellets or powders .
化学反応の分析
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and medical coatings.
Industry: Widely used in coatings, adhesives, and sealants due to its excellent adhesion and durability.
作用機序
The polymer exerts its effects through various mechanisms, depending on its application. In coatings and adhesives, it forms strong intermolecular bonds with the substrate, providing excellent adhesion and durability. In drug delivery systems, the polymer matrix controls the release of the drug by diffusion or degradation .
類似化合物との比較
Similar Compounds
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate: Similar in structure but with different monomer composition.
2-Propenoic acid, 2-methyl-, polymer with butyl-2-propenoate: Another similar polymer with different properties due to the butyl group.
Uniqueness
The uniqueness of 2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid lies in its combination of monomers, which imparts specific properties such as flexibility, adhesion, and chemical resistance. This makes it particularly suitable for applications in coatings and adhesives where these properties are essential .
特性
CAS番号 |
25133-98-6 |
|---|---|
分子式 |
C20H34O6 |
分子量 |
370.5 g/mol |
IUPAC名 |
2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C5H8O2.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-4(2)5(6)7-3;1-3(2)4(5)6/h6,10H,3-5,7-9H2,1-2H3;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChIキー |
DLHQZBOTVWOEED-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC |
正規SMILES |
CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC |
Key on ui other cas no. |
25133-98-6 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1617767.png)






![1-chloro-4-[dichloro-(4-chlorophenyl)methyl]benzene](/img/structure/B1617779.png)


